Compounds with N-heteroaryl-2-phenyl-3-(benzyloxy)piperidine structures, similar to the compound , exhibit potent human NK1 receptor antagonist activity. [ [] ] This suggests that 3-[(3,5-Dimethylphenoxy)methyl]piperidine might interact with the NK1 receptor, potentially interfering with Substance P binding and subsequent downstream signaling cascades.
While not directly comparable, the compound TT01001 (ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate) highlights the potential of substituted piperidine derivatives in treating diabetes. [ [] ] TT01001 acts as a mitoNEET ligand, demonstrating significant improvements in hyperglycemia, hyperlipidemia, and glucose intolerance in diabetic mice. Although the structure differs significantly, it suggests exploring the potential of 3-[(3,5-Dimethylphenoxy)methyl]piperidine or its derivatives as mitoNEET modulators.
The structural similarity of 3-[(3,5-Dimethylphenoxy)methyl]piperidine to N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines, known for their potent human NK1 receptor antagonist activity, [ [] ] suggests its potential in this domain. NK1 receptor antagonists have shown promise in treating various conditions, including:
Although structurally different, the efficacy of TT01001 (ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate) as a mitoNEET ligand in treating diabetes in mice [ [] ] highlights the potential of substituted piperidine derivatives like 3-[(3,5-Dimethylphenoxy)methyl]piperidine in this area. MitoNEET, a mitochondrial outer membrane protein, plays a role in regulating iron and reactive oxygen species homeostasis, processes implicated in diabetes development.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6